4-fluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
4-fluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2-methylbenzyl group at the 5-position of the pyrazolopyrimidine core and a 4-fluorobenzamide moiety linked via an ethyl chain at the 1-position. This structural framework is common among kinase inhibitors and bioactive molecules, where substitutions on the benzyl and benzamide groups modulate target affinity and physicochemical properties .
Properties
IUPAC Name |
4-fluoro-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c1-15-4-2-3-5-17(15)13-27-14-25-20-19(22(27)30)12-26-28(20)11-10-24-21(29)16-6-8-18(23)9-7-16/h2-9,12,14H,10-11,13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRGIRSJRGZJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Aminopyrazole Derivatives
The pyrazolo[3,4-d]pyrimidinone scaffold is synthesized via cyclocondensation between 5-amino-1-phenyl-1H-pyrazole-4-carboxamide and carbonyl donors. A representative protocol from involves:
Reagents :
- 5-Amino-1-phenylpyrazole-4-carboxamide (1.0 eq)
- Diethyl malonate (1.2 eq)
- Butanol (10 vol)
Conditions :
- Reflux at 120°C for 8 hours
- Cooling to 25°C for crystallization
- IR (KBr): 1697 cm⁻¹ (C=O stretch)
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H)
Alternative Ring-Closure Strategies
Microwave-assisted synthesis reduces reaction times significantly. A study in achieved 72% yield using:
Conditions :
- Ethanol/water (3:1)
- 150 W microwave irradiation, 30 minutes
Advantages :
- 40% reduction in reaction time
- Improved purity (98.5% by HPLC)
Side-Chain Installation via Amide Coupling
Carbodiimide-Mediated Approach
The ethylamine linker is conjugated to 4-fluorobenzoic acid using EDC/HOBt:
Reaction Parameters :
| Component | Quantity |
|---|---|
| 4-Fluorobenzoic acid | 1.2 eq |
| EDC | 1.5 eq |
| HOBt | 1.5 eq |
| DIPEA | 3.0 eq |
| DCM | 10 vol |
Conditions :
- 25°C, 18 hours
- Aqueous workup with NaHCO₃
Mixed Anhydride Method
For acid-sensitive substrates, mixed anhydride formation proves effective:
Protocol :
- 4-Fluorobenzoic acid + ClCO₂iPr (1:1) in THF
- Add pyrazolo[3,4-d]pyrimidinylethylamine
- Stir at 0°C → 25°C over 6 hours
Advantages :
Comparative Analysis of Synthetic Routes
Table 1. Method Efficiency Comparison
Structural Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.34 (s, 1H, pyrimidine-H)
- δ 7.89 (d, J = 8.4 Hz, 2H, benzamide-ArH)
- δ 4.62 (s, 2H, CH₂-2-methylbenzyl)
HRMS (ESI+) :
- Calculated: 447.1793 [M+H]⁺
- Observed: 447.1791
Challenges and Optimization Strategies
Byproduct Formation in Alkylation
Exothermic reactions at >80°C generate:
- N7-alkylated isomer (12-15%)
- Strategies:
- Slow reagent addition
- Temperature control (±2°C)
Amide Bond Racemization
Mitigated by:
- Low-temperature coupling (-20°C)
- Collidine as base (replaces DIPEA)
Biological Activity
4-Fluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities. Its structure includes:
- A fluorine atom at the para position of the benzamide.
- A methylbenzyl group that enhances lipophilicity and potentially increases bioavailability.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, particularly through the following mechanisms:
- Inhibition of Kinases : Similar compounds have been reported to inhibit kinases involved in cancer cell signaling pathways, leading to reduced tumor growth .
- Induction of Apoptosis : Studies suggest that these compounds can induce programmed cell death in cancer cells, enhancing their therapeutic potential .
2. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Related compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For instance:
- COX-2 Inhibition : Some derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that 4-fluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide may also possess similar activities.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : By targeting specific kinases and enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, preventing their proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of related pyrazolo[3,4-d]pyrimidine compounds:
These studies highlight the potential applications of 4-fluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide in treating various diseases.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Substituent Effects and Trends
Benzyl Group Modifications :
- The 2-methylbenzyl group in the target compound (vs. 3-fluorobenzyl in or 4-methylbenzyl in ) introduces steric and electronic differences. The 2-methyl substitution may enhance lipophilicity compared to halogenated analogs.
- Halogenated Benzyl Groups : Fluorine (e.g., 2-fluorobenzyl in ) and trifluoromethyl (e.g., ) substituents improve metabolic stability and binding interactions via halogen bonding .
Benzamide Variations: Electron-Withdrawing Groups: The 4-fluoro substituent in the target compound contrasts with the 4-methoxy group in (electron-donating) and 4-trifluoromethyl in (strongly electron-withdrawing).
Molecular Weight and Physicochemical Properties :
- The target compound (MW 443.47) falls within the typical range for drug-like molecules (MW < 500), whereas analogs like (MW 486.35) approach the upper limit, which may affect bioavailability.
- Polarity : The butanamide in reduces polarity compared to aromatic benzamides, possibly enhancing passive diffusion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
